molecular formula C7H6BrN3 B1448191 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine CAS No. 1256813-45-2

3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine

Cat. No.: B1448191
CAS No.: 1256813-45-2
M. Wt: 212.05 g/mol
InChI Key: CQMSHLQPFKLVMN-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H6BrN3 It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system

Biochemical Analysis

Biochemical Properties

3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. By inhibiting these kinases, this compound can modulate signaling pathways and affect cellular functions. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting kinases, this compound can disrupt the phosphorylation of key signaling molecules, leading to altered cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity, which prevents the phosphorylation of target proteins and disrupts downstream signaling pathways. Additionally, this compound can bind to specific proteins, inducing conformational changes that alter their activity. These interactions can lead to the inhibition or activation of various enzymes, ultimately affecting cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound can lead to sustained inhibition of kinases and other enzymes, resulting in prolonged changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can selectively inhibit specific kinases and proteins, leading to targeted effects on cellular functions. At higher doses, this compound may exhibit toxic or adverse effects, such as off-target interactions and disruption of essential cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties and effects. Additionally, this compound can influence metabolic pathways by modulating the activity of key enzymes, such as kinases and phosphatases, which play critical roles in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound, affecting its localization and availability for biochemical interactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects. The activity and function of this compound can be modulated by its subcellular localization, as different compartments provide distinct microenvironments and interaction partners .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine typically involves the bromination of pyrrolopyridine derivatives. One common method includes the reaction of 4-aminopyrrolo[3,2-C]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is unique due to its specific ring fusion and the presence of both bromine and amino groups. This combination allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields .

Biological Activity

3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolo[3,2-C]pyridine framework with a bromine atom at the 3-position and an amino group at the 4-position. Its molecular formula is C8H7BrN2C_8H_7BrN_2 with a molecular weight of approximately 197.03 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic modifications that can lead to derivatives with improved biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins involved in critical cellular processes:

  • Kinase Inhibition : This compound has been shown to inhibit several kinases, which play essential roles in cellular signaling pathways. By blocking these kinases, it can disrupt phosphorylation processes that are vital for cell proliferation and survival.
  • Colchicine-Binding Site Interaction : Research indicates that derivatives of this compound may act on colchicine-binding sites, influencing microtubule dynamics crucial for cell division and signaling .

Anticancer Properties

Numerous studies have highlighted the potential anticancer effects of this compound:

  • Cytotoxicity : In vitro assays have demonstrated moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The compound's ability to inhibit specific kinases involved in tumor growth contributes to its anticancer properties .
  • Mechanistic Studies : Detailed investigations reveal that the compound's inhibition of kinase activity leads to altered signaling pathways associated with cancer cell survival and proliferation. For example, it has been noted to affect apoptosis-related signaling cascades .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Inhibition of Mycobacterial Growth : It has been evaluated for its efficacy against Mycobacterium tuberculosis, showing significant inhibitory effects at certain concentrations. The minimum inhibitory concentration (MIC) values suggest potential as a therapeutic agent against tuberculosis .

Case Studies and Research Findings

Study FocusFindings
Anticancer EfficacyModerate cytotoxicity against ovarian cancer cells; disruption of key signaling pathways .
Antimicrobial ActivitySignificant inhibition of M. tuberculosis; MIC values < 25 µM in some derivatives .
Kinase InhibitionEffective inhibition of specific kinases leading to altered cellular functions.

Notable Research Examples

  • Anticancer Activity : A study reported that derivatives of this compound exhibited IC50 values in the range of 4.5–9.5 µM against ovarian cancer cells, indicating strong potential for further development as anticancer agents .
  • Antimycobacterial Activity : In vitro testing showed that certain derivatives effectively inhibited the InhA enzyme critical for mycobacterial survival, with promising MIC values indicating their potential as new anti-tubercular agents .

Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMSHLQPFKLVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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